molecular formula C17H18N2O B2516648 2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole CAS No. 425650-50-6

2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole

Cat. No.: B2516648
CAS No.: 425650-50-6
M. Wt: 266.344
InChI Key: MEUFEOKRMVONHC-UHFFFAOYSA-N
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Description

2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazole and benzene. This particular compound features a benzimidazole core substituted with a 2-methyl group and a 2-(m-tolyloxy)ethyl group. Benzimidazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. This reaction forms the basic benzimidazole structure.

    Introduction of the 2-Methyl Group: The 2-methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the 2-(m-Tolyloxy)ethyl Group: The 2-(m-tolyloxy)ethyl group can be introduced via nucleophilic substitution reactions. This involves the reaction of the benzimidazole core with an appropriate alkylating agent, such as 2-(m-tolyloxy)ethyl chloride, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as benzimidazole N-oxides.

    Reduction: Formation of reduced derivatives such as benzimidazole amines.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for its potential therapeutic applications.

    Agriculture: Benzimidazole derivatives are used as fungicides and pesticides

    Materials Science: Benzimidazole-based compounds are used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to their ability to coordinate with metal ions.

Mechanism of Action

The mechanism of action of 2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, benzimidazole derivatives typically exert their effects by interacting with biological targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A simpler imidazole derivative with a 2-methyl group.

    Benzimidazole: The parent compound without any substituents.

    2-(m-Tolyloxy)ethyl-benzimidazole: A similar compound with the same substituent but without the 2-methyl group.

Uniqueness

2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole is unique due to the presence of both the 2-methyl group and the 2-(m-tolyloxy)ethyl group. This combination of substituents may confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-6-5-7-15(12-13)20-11-10-19-14(2)18-16-8-3-4-9-17(16)19/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUFEOKRMVONHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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